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molecular formula C7H4ClNO B146293 2-Chlorobenzoxazole CAS No. 615-18-9

2-Chlorobenzoxazole

Cat. No. B146293
M. Wt: 153.56 g/mol
InChI Key: BBVQDWDBTWSGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933841

Procedure details

A solution of 83 g of p-nitroaniline in 400 ml of dioxane is added at room temperature, with stirring, to 126 g of 2-chloro-6-nitrobenzoxazole obtained from 43.3 g of 2-chlorobenzoxazole with fuming nitric acid (d. 1.52) in sulphuric acid. The solution is heated to 40°C and stirred at this temperature for a further 19 hours. The solution is diluted with 200 ml of water; it is then cooled and the precipitate separated. The suction-filter residue is dried and dissolved in 500 ml of dimethylformamide. This solution is purified, and diluted with 200 ml of ethanol. The precipitating 6-nitro-2-(4'-nitroanilino)-benzoxazole has the melting point 305° to 310°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
126 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(N)=CC=1)([O-])=O.[Cl:11][C:12]1[O:13][C:14]2[CH:20]=[C:19]([N+]([O-])=O)[CH:18]=[CH:17][C:15]=2[N:16]=1.[N+]([O-])(O)=O>O1CCOCC1.S(=O)(=O)(O)O>[Cl:11][C:12]1[O:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
126 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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